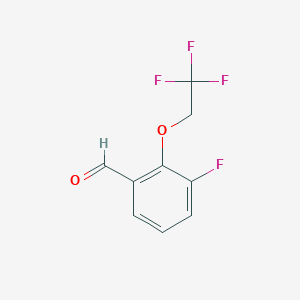

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde

Description

Properties

IUPAC Name |

3-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(4-14)8(7)15-5-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZSGAKRDRTJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Novel Fluorinated Aldehyde Scaffolds for Heterocyclic Synthesis

The following technical guide details the application of novel fluorinated aldehyde scaffolds and their surrogates in heterocyclic synthesis.

Part 1: Strategic Overview – The "Aldehyde Paradox" in Fluorine Chemistry

In medicinal chemistry, the introduction of fluorine into heterocyclic cores is a proven strategy to modulate pKa, metabolic stability, and lipophilicity. However, the direct use of fluorinated aldehydes (e.g., trifluoroacetaldehyde, fluoral) presents a significant "Aldehyde Paradox":

-

High Reactivity: The strong electron-withdrawing nature of the fluoroalkyl group makes the carbonyl carbon highly electrophilic.

-

Structural Instability: This same electrophilicity drives these aldehydes to exist predominantly as stable hydrates (gem-diols) or hemiacetals in the presence of moisture or alcohols, complicating stoichiometric control.

-

Volatility & Toxicity: Free fluoroaldehydes are often gaseous or highly volatile toxic liquids.

Modern Solution: The field has shifted toward "Masked" Scaffolds and Surrogates —stable precursors that release the reactive fluorinated aldehyde or its equivalent in situ under controlled conditions. This guide focuses on three such scaffold classes: Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) , Trifluoroacetaldehyde

Part 2: Core Scaffolds & Reaction Mechanisms

Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE)[1]

-

Role: The standard surrogate for trifluoroacetaldehyde (

). -

Mechanism: TFAE exists in equilibrium with the free aldehyde. Under Lewis acid catalysis or thermal conditions, it releases

for condensation. -

Key Application: Synthesis of 3-(trifluoromethyl)pyrazoles and NHC-catalyzed acyloin condensations.

Trifluoroacetaldehyde -Tfsylhydrazone (TFHZ-Tfs)[2][3][4]

-

Role: A bench-stable solid surrogate for trifluorodiazoethane (

) , a highly reactive 1,3-dipole. -

Mechanism: Under basic conditions, TFHZ-Tfs undergoes Bamford-Stevens type decomposition to generate

in situ, which then engages in [3+2] cycloadditions or X-H insertions. -

Advantage: Avoids the use of explosive diazo gases and unstable precursors like trifluoroethylamine hydrochloride.

Visualization of Reaction Pathways[5]

The following diagram illustrates the divergent reactivity of these scaffolds in heterocyclic synthesis.

Figure 1: Divergent synthetic pathways for TFAE and TFHZ-Tfs scaffolds. TFAE serves as a direct carbonyl source, while TFHZ-Tfs acts as a dipole precursor.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-(Trifluoromethyl)pyrazoles via TFAE

Context: This method avoids the use of gaseous

Reagents:

-

Trifluoroacetaldehyde ethyl hemiacetal (TFAE)[1]

-

Hydrazine monohydrate (or substituted hydrazine)

-

Ethanol (Solvent)

-

Catalytic acid (p-TsOH or HCl)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the hydrazine derivative (1.0 equiv) in Ethanol (0.5 M concentration).

-

Addition: Add TFAE (1.2 equiv) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required for large scales.

-

Cyclization: Add catalytic p-TsOH (5 mol%). Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane) or

F NMR (look for shift from -85 ppm of TFAE to ~-62 ppm of pyrazole). -

Workup: Cool to room temperature. Concentrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with water and brine. Dry over

. Purify via flash column chromatography on silica gel.

Validation Point: The formation of the 5-hydroxy-pyrazoline intermediate is often observed. Acidic reflux ensures dehydration to the aromatic pyrazole.

Protocol B: NHC-Catalyzed Crossed Acyloin Condensation

Context: This protocol uses TFAE as an aldehyde equivalent to synthesize

Reagents:

-

Aromatic Aldehyde (1.0 equiv)

-

TFAE (1.5 equiv)

-

NHC Precursor: 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (10 mol%)

-

Base: DBU (10 mol%)

-

Solvent: THF (anhydrous)

Step-by-Step Methodology:

-

Catalyst Generation: In a flame-dried Schlenk tube under Argon, dissolve the NHC salt in THF. Add DBU and stir for 15 min at RT to generate the free carbene.

-

Reaction: Add the aromatic aldehyde. Then, add TFAE dropwise.

-

Incubation: Stir at room temperature for 12 hours. The color typically changes from yellow to dark orange.

-

Quench: Add saturated

solution. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine.

-

Purification: Silica gel chromatography. Note: These acyloins can be sensitive to oxidation; store under inert atmosphere.

Part 4: Data & Reactivity Comparison

The following table compares the reactivity profiles of the primary fluorinated aldehyde scaffolds.

| Scaffold | Active Species | Primary Reaction Type | Key Stability Issue | Typical Product Class |

| TFAE | Condensation / Nucleophilic Addition | Stable liquid; forms hydrate in water | Pyrazoles, Quinoxalines | |

| TFHZ-Tfs | [3+2] Cycloaddition / Insertion | Solid; stable at RT; degrades >60°C | Gem-difluoroalkenes, Cyclopropanes | |

| Fluoral Hydrate | Condensation | Hygroscopic solid; reverts to gas | Oxazoles, Thiazoles | |

| Aldol / Condensation | Unstable (polymerizes); gen. in situ | Difluoromethyl heterocycles |

Part 5: Troubleshooting & Critical Analysis

Hydrate Stability & Water Management

Fluorinated aldehydes exist in a dynamic equilibrium with their hydrates (

-

The Problem: In aqueous media, the hydrate is the dominant species and is often unreactive toward weak nucleophiles.

-

The Fix: Use dehydrating conditions (Dean-Stark trap, molecular sieves) or anhydrous solvents (EtOH, Toluene) to shift the equilibrium toward the reactive free aldehyde form.

-

Validation:

F NMR is the gold standard. Free

Regioselectivity in Pyrazole Synthesis

When reacting TFAE with substituted hydrazines (

-

Observation: Reaction under neutral conditions often yields a mixture.

-

Control: Stronger Lewis acids or specific solvent choices (e.g., hexafluoroisopropanol) can enhance regioselectivity. The 3-CF

isomer is generally thermodynamically favored due to the electron-withdrawing effect of

Safety: The "Hidden" Diazo

When using TFHZ-Tfs , be aware that you are generating trifluorodiazoethane in situ.

-

Warning: Although the precursor is stable, the intermediate is toxic and potentially explosive if allowed to accumulate.

-

Protocol: Always run these reactions in a well-ventilated fume hood. Do not scale up beyond 1-5 mmol without specific safety calorimetry testing.

Part 6: References

-

Recent advances in the synthesis of fluorinated heterocycles. Organic & Biomolecular Chemistry, 2025. Link

-

Use of trifluoroacetaldehyde N-tfsylhydrazone as a trifluorodiazoethane surrogate. Nature Communications, 2019. Link

-

N-Heterocyclic Carbene Catalyzed Highly Chemoselective Intermolecular Crossed Acyloin Condensation. Organic Letters, 2015.[1] Link

-

Aqueous phase hydration and hydrate acidity of perfluoroalkyl aldehydes. Journal of Environmental Science and Health, 2016.[2] Link

-

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles. Organic Letters, 2023. Link

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde

Introduction & Substrate Analysis

This application note details optimized protocols for the reductive amination of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde . This scaffold is a high-value building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.

The Challenge: Sterics & Electronics

Successful conversion of this specific aldehyde requires navigating two competing structural features:

-

Electronic Activation (Pro): The fluorine atom at C3 and the trifluoroethoxy group at C2 are strongly electron-withdrawing. This increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack by the amine.

-

Steric Inhibition (Con): The ortho-2,2,2-trifluoroethoxy group is significantly bulkier than a standard methoxy group. This creates steric congestion at the reaction center, impeding the formation of the tetrahedral hemiaminal intermediate and the subsequent imine.

Implication: Standard protocols (e.g., MeOH/NaBH₄) often result in incomplete conversion or stalled imine formation. The protocols below are stratified by the nucleophilicity and steric demand of the amine partner.

Decision Matrix: Selecting the Right Protocol

Use the following decision tree to select the optimal method for your specific amine partner.

Figure 1: Strategic selection of reductive amination conditions based on amine sterics.

Method A: Standard Direct Reductive Amination (STAB)

Best for: Unhindered primary amines (e.g., benzylamine, aniline) and non-bulky secondary amines.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike NaBH₃CN, STAB is non-toxic (no cyanide generation) and allows for a "one-pot" reaction where the reducing agent is present from the start. The acetoxy groups attenuate the hydride's reactivity, preventing direct reduction of the aldehyde before the imine forms [1].

Reagents

-

Substrate: 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reductant: NaBH(OAc)₃ (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol

-

Dissolution: In a clean, dry vial, dissolve the aldehyde (1.0 mmol) in DCE (3–5 mL).

-

Note: DCE is preferred over DCM for its higher boiling point and better solvation of the borohydride species.

-

-

Amine Addition: Add the amine (1.1 mmol).

-

Acid Catalysis: Add Glacial Acetic Acid (1.0 mmol).

-

Critical Step: The acid catalyzes the dehydration of the hemiaminal to the iminium ion. Do not skip this for ortho-substituted aldehydes.

-

-

Mixing: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

-

Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the imine intermediate.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (x3). Wash combined organics with brine.[3] Dry over Na₂SO₄ and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines, secondary amines, or weakly nucleophilic anilines.

When the ortho-trifluoroethoxy group clashes with a bulky amine, imine formation is thermodynamically unfavorable. Titanium(IV) isopropoxide acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium toward the imine) [2].[4]

Reagents

-

Substrate: 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 equiv)

-

Amine: 1.2 equiv

-

Lewis Acid: Ti(OiPr)₄ (1.5 – 2.0 equiv)

-

Reductant: NaBH₄ (Sodium Borohydride) (1.5 equiv)

-

Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Protocol

-

Complexation: In a flame-dried flask under Argon, mix the aldehyde (1.0 mmol) and amine (1.2 mmol) in neat Ti(OiPr)₄ (2.0 mmol) or minimal anhydrous THF (1 mL).

-

Imine Formation: Stir at RT for 6–12 hours.

-

Optimization: If conversion is low after 6h, heat to 40–50°C. The solution usually turns yellow/orange upon imine formation.

-

-

Dilution: Dilute the viscous mixture with anhydrous Methanol (4 mL) or Ethanol.

-

Safety: Do not add NaBH₄ directly to the neat Titanium mixture; it requires a protic solvent to activate the hydride transfer.

-

-

Reduction: Cool to 0°C. Carefully add NaBH₄ (1.5 mmol) portion-wise. (Gas evolution will occur).

-

Stir: Allow to warm to RT and stir for 2 hours.

-

Hydrolysis (Crucial): Quench by adding 1N NaOH or water. A heavy white precipitate (Titanium dioxide) will form.

-

Filtration: Filter the slurry through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.

-

Workup: Separate phases, dry organics over Na₂SO₄, and concentrate.

Mechanistic Visualization

The following diagram illustrates the steric congestion handled by the Titanium protocol.

Figure 2: Titanium-mediated pathway overcoming steric hindrance.

Troubleshooting & Optimization Data

| Issue | Probable Cause | Solution |

| Low Conversion (Method A) | Steric clash prevents imine formation. | Switch to Method B (Ti(OiPr)₄). The Lewis acid forces dehydration. |

| Aldehyde Reduction (Alcohol byproduct) | Reductant added before imine formed. | Increase "pre-stir" time before adding NaBH(OAc)₃. Ensure AcOH is present. |

| Defluorination | Over-reduction of Ar-F bond. | Avoid catalytic hydrogenation (H₂/Pd-C) for this substrate. Stick to Borohydride reagents.[5] |

| Emulsion during Workup | Titanium salts (Method B). | Use the Celite filtration step strictly. Alternatively, wash with saturated Rochelle's Salt solution to chelate Ti. |

| Incomplete Reduction | Electron-poor imine is stable. | If NaBH(OAc)₃ is too weak, switch to NaBH₄ (Method B) or NaBH₃CN (with safety precautions). |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[3][4][5][11] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 4. designer-drug.com [designer-drug.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 11. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

preventing air oxidation of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde during storage

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the air oxidation of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde during storage. Our focus is on providing scientifically-grounded, practical solutions to ensure the integrity and purity of this valuable reagent in your experiments.

Troubleshooting Guide: Diagnosing and Resolving Oxidation

This section addresses specific issues you may encounter, providing explanations and actionable solutions based on established chemical principles.

Question: I've noticed a white crystalline precipitate forming in my stored 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde. What is it, and is the product still usable?

Answer: The white crystalline solid is almost certainly 3-fluoro-2-(2,2,2-trifluoroethoxy)benzoic acid, the product of air oxidation. Aldehydes are well-known to undergo autoxidation in the presence of atmospheric oxygen, a process that can be accelerated by light.[1] While the presence of the benzoic acid impurity may not interfere with all downstream reactions, it will alter the stoichiometry of your experiments and can introduce unwanted side products. For high-purity applications, the oxidized product should be purified before use.

Question: My previously colorless or light-yellow aldehyde has developed a more intense yellow color over time. Is this a sign of degradation?

Answer: Yes, a change in color, particularly a deepening yellow hue, is a common indicator of aldehyde degradation.[2] While the primary oxidation product is the white, crystalline benzoic acid, other side reactions and the formation of polymeric materials can contribute to color changes. This indicates that the product has been compromised and should be assessed for purity before use.

Question: I've been storing my aldehyde in the refrigerator, but I'm still seeing signs of oxidation. Why is this happening?

Answer: While refrigeration slows down the rate of chemical reactions, it does not entirely prevent oxidation.[1] The critical factor is the presence of oxygen in the headspace of your container. Each time the container is opened, the inert atmosphere is replaced with air, reintroducing oxygen. For long-term stability, it is crucial to combine cold storage with an inert atmosphere.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimal storage and handling of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde.

What are the ideal storage conditions for 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde?

To maximize the shelf-life and maintain the purity of your aldehyde, we recommend the following storage conditions, summarized in the table below. These are based on best practices for handling air-sensitive aromatic aldehydes.[1][3]

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[4][5] |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of the oxidation reaction. |

| Container | Amber Glass Bottle with PTFE-lined Cap | Protects the compound from light, which can catalyze oxidation, and provides an airtight seal.[1] |

| Headspace | Minimize | Reduces the amount of gas (air or inert) in the container, minimizing potential contaminants. |

How does air oxidation of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde occur?

The air oxidation of aldehydes, known as autoxidation, proceeds through a free-radical chain mechanism.[6] The process is initiated by the abstraction of the aldehydic hydrogen atom, forming an acyl radical. This radical then reacts with molecular oxygen to form a peroxyacyl radical, which can propagate the chain reaction by abstracting a hydrogen atom from another aldehyde molecule. This process ultimately leads to the formation of the corresponding carboxylic acid. The presence of UV light can catalyze the initiation of this chain reaction.

Diagram of the Autoxidation Pathway

Caption: A simplified diagram illustrating the key steps in the free-radical autoxidation of an aldehyde to a carboxylic acid.

Can I add a stabilizer to prevent oxidation?

For long-term storage, the addition of a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm) can be beneficial in inhibiting the free-radical chain reaction of autoxidation.[3] However, for most laboratory applications, proper inert atmosphere techniques are sufficient and preferred to avoid introducing additional reagents.

How can I verify the purity of my stored aldehyde?

Several analytical techniques can be used to assess the purity of your 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent method to detect the presence of the corresponding benzoic acid. The aldehydic proton will have a characteristic chemical shift, which will diminish as the carboxylic acid's broad -OH peak appears.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the percentage of the aldehyde and its oxidized impurity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the aldehyde from the less volatile carboxylic acid and provide mass spectral data for confirmation.

Experimental Protocol: Inert Gas Blanketing for Long-Term Storage

This protocol provides a step-by-step guide for storing 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde under an inert nitrogen atmosphere. This is a standard and highly effective technique for handling air-sensitive reagents.

Materials:

-

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde

-

Dry, amber glass bottle with a PTFE-lined septum cap (e.g., a Sure/Seal™ bottle)

-

Source of dry nitrogen or argon gas

-

Gas-tight syringe with a needle

-

A second needle to act as a vent

Procedure:

-

Prepare the Storage Vessel: Ensure the amber glass bottle is clean and thoroughly dried. Heating in an oven at 120°C for at least 4 hours and cooling under a stream of dry nitrogen is recommended to remove any adsorbed moisture.

-

Transfer the Aldehyde: If transferring from a larger container, do so in a fume hood. Quickly transfer the desired amount of the aldehyde into the prepared storage bottle and securely cap it.

-

Purge with Inert Gas: Insert the needle connected to the nitrogen gas source through the septum, ensuring the needle tip is in the headspace above the liquid.

-

Vent the Vessel: Insert the second, shorter needle through the septum to act as a vent, allowing the air in the headspace to be displaced.

-

Gentle Purge: Gently bubble the nitrogen gas through the headspace for 2-3 minutes to ensure all the air has been replaced.

-

Remove Needles: Remove the vent needle first, followed by the nitrogen inlet needle. This creates a slight positive pressure of the inert gas inside the bottle, preventing air from re-entering.

-

Seal and Store: For added security, wrap the cap with Parafilm®. Store the bottle in a refrigerator at 2-8°C.

Workflow for Inert Gas Blanketing

Caption: A step-by-step workflow for the proper inert gas blanketing of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde for storage.

References

-

GasN2. (n.d.). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]

-

Sciencemadness. (2010). Oxidation of Benzaldehyde, Prevention Of. Retrieved from [Link]

-

ResearchGate. (n.d.). Radical-chain mechanism for aldehyde autoxidation. Retrieved from [Link]

-

Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

-

RSC Publishing. (2023). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Retrieved from [Link]

-

Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]

Sources

Technical Support Center: Optimizing SNAr Synthesis of 2-Trifluoroethoxy Benzaldehydes

Current Status: Operational Ticket ID: TFE-SNAR-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The introduction of a 2,2,2-trifluoroethoxy group onto an aromatic ring is a high-value transformation in medicinal chemistry, often improving metabolic stability and lipophilicity.[1] However, the synthesis via Nucleophilic Aromatic Substitution (SNAr) on 2-halobenzaldehydes presents a unique paradox: the aldehyde group activates the ring for substitution but simultaneously acts as a liability for side reactions (Cannizzaro, oxidation).

This guide provides a self-validating protocol and troubleshooting logic to maximize yield, specifically addressing the weak nucleophilicity of trifluoroethanol (TFE) and the lability of the aldehyde functionality.

Module 1: The "Gold Standard" Protocol

Use this baseline methodology before attempting optimization. Deviations should be calculated based on the troubleshooting guide below.

Standard Operating Procedure (SOP)

Reaction: 2-Fluorobenzaldehyde + 2,2,2-Trifluoroethanol (TFE)

| Component | Equiv. | Role | Critical Specification |

| Substrate | 1.0 | 2-Fluorobenzaldehyde | Must be Fluoro , not Chloro/Bromo (See Section 2).[1] |

| Nucleophile | 1.5 - 2.0 | TFE ( | Excess required to drive kinetics; acts as co-solvent.[1] |

| Base | 2.0 | Anhydrous, micronized.[1] | |

| Solvent | [0.5 M] | DMF or DMSO | Anhydrous (<0.1% |

| Temp | 80–100°C | Thermal Activation | Do not exceed 120°C to prevent aldehyde decomposition.[1] |

Step-by-Step Workflow

-

Charge: To a dry reaction vessel under

, add 2-fluorobenzaldehyde (1.0 equiv) and anhydrous -

Solvate: Add anhydrous DMF (Concentration 0.5 M relative to substrate).

-

Nucleophile Addition: Add TFE (1.5 equiv) via syringe.[1]

-

Activation: Heat to 90°C. Monitor by HPLC/UPLC every 2 hours.

-

Checkpoint: Conversion should reach >50% within 4 hours. If not, see Troubleshooting Ticket #1 .

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash 3x with water (to remove DMF/TFE) and 1x with brine.[1]

-

Purification: Crystallization (usually Hexane/EtOAc) or Silica Flash Chromatography.[1]

Module 2: Mechanism & Critical Control Points

Understanding the "Why" prevents failure. The reaction relies on the specific properties of Fluorine and TFE.[2]

The Fluorine Effect (Element Effect)

Contrary to SN1/SN2 logic, Fluoride is the best leaving group for SNAr.

-

Reasoning: The rate-determining step (RDS) is the nucleophilic attack, not the bond breaking.[3] The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer complex (transition state) more effectively than Chlorine or Bromine.

-

Implication: If you are using 2-chlorobenzaldehyde and yields are low (<40%), switching to 2-fluorobenzaldehyde is the single most effective optimization.[1]

The TFE Nucleophile Paradox

TFE (

-

Pros: The conjugate base (trifluoroethoxide) is less basic, reducing the risk of enolization (if

-protons were present) or aggressive degradation. -

Cons: It is a weaker nucleophile.[1] It requires higher temperatures and polar aprotic solvents (DMF/DMSO) to strip the cation away from the alkoxide, making it "naked" and reactive.

Visualization: Pathway Competition

The diagram below illustrates the competition between the desired SNAr pathway and the fatal Cannizzaro side reaction.

Figure 1: The SNAr pathway (Green/Blue) must outcompete the Cannizzaro pathway (Red). Fluorine stabilizes the Meisenheimer complex, favoring the upper path.

Module 3: Troubleshooting Guides (FAQs)

Ticket #1: "My reaction stalls at 60% conversion."

Diagnosis: The nucleophile (TFE) is likely consumed or the base surface is passivated.

-

Fix A (Stoichiometry): TFE is volatile (bp 74°C).[1][6] At 90°C, you may be losing it to the headspace.[1] Add another 0.5–1.0 equiv of TFE.[1]

-

Fix B (The Cesium Effect): Switch from

to -

Fix C (Leaving Group): Confirm you are using the Fluoro substrate. If using Chloro, the reaction will require 120°C+, which degrades the aldehyde.

Ticket #2: "I see a large acidic peak in LCMS (M-1)."

Diagnosis: Cannizzaro Reaction or Oxidation.[1]

-

Root Cause: The presence of hydroxide (

).[7][8][9] This usually comes from wet solvent or using a hydroxide base (NaOH/KOH).[1] -

Mechanism: Hydroxide attacks the aldehyde carbonyl

disproportionation to Benzoic Acid (the impurity) and Benzyl Alcohol.[9] -

Solution:

Ticket #3: "The workup is a nightmare (Emulsions)."

Diagnosis: DMF/Water density matching and surfactant formation.[1]

-

Solution:

-

Dilute the reaction mixture with EtOAc before adding water.

-

Add a small amount of LiCl (5% solution) to the aqueous wash.[1] This increases the ionic strength and breaks the emulsion better than NaCl.

-

Back-extract the aqueous layer once to recover product trapped in the DMF/Water phase.

-

Module 4: Advanced Optimization Logic

When the standard protocol fails, use this decision tree to select the correct variable to tune.

Figure 2: Troubleshooting Logic Tree for Yield and Purity Issues.

Data Summary: Solvent & Base Effects

Simulated relative reaction rates based on SNAr kinetic trends [1, 2].

| Entry | Base | Solvent | Relative Rate | Comments |

| 1 | THF | < 5% | Too non-polar; base insoluble. | |

| 2 | DMF | 60% | Standard. Good balance of rate/cost.[1] | |

| 3 | DMF | 100% | Optimal. Cesium effect enhances alkoxide reactivity. | |

| 4 | NaOH | DMF | N/A | Failed. High Cannizzaro byproduct formation.[1] |

| 5 | TFE (Neat) | 20% | Too slow; TFE hydrogen bonds to itself, reducing nucleophilicity.[1] |

References

-

Mechanism of SNAr: Bunnett, J. F.; Zahler, R. E.[1] "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chem. Rev.[1]1951 , 49, 273.[1] (Establishes the element effect F > Cl).

-

Fluorine Effect: Chambers, R. D., et al. "Nucleophilic substitution in polyfluoroarenes."[1] J. Chem. Soc., Perkin Trans.[1] 11996 , 1941.[1] Link

-

Cannizzaro Side Reaction: Geissman, T. A.[1] "The Cannizzaro Reaction."[7][8][9][10] Org.[1] React.1944 , 2,[1] 94. Link[1]

-

TFE Acidity & Properties: DrugFuture Database, CAS 75-89-8.[1][6] Link

-

Industrial Application: Example of 2-trifluoroethoxy intermediates in Silodosin synthesis. Org.[1] Process Res. Dev.2013 , 17, 10, 1345–1351.[1] Link[1]

Sources

- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Solved Trifluoroethanol ( CF3CH2OH , pKa=12.5 ) is over | Chegg.com [chegg.com]

- 5. Answered: a. 2,2,2-Trifluoroethanol vs. ethanol F3C НО. pKa = 12.5 16.0 b. Thiophenol vs. phenol SH HO pKa = 6.6 10.0 c. Protonated methanol vs. protonated methylamine… | bartleby [bartleby.com]

- 6. Trifluoroethanol [drugfuture.com]

- 7. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]

- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 9. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Purification of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde and require guidance on its purification. This document provides troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this and structurally similar fluorinated benzaldehydes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde?

A1: Based on the synthesis of analogous fluorinated benzaldehydes, you can anticipate several classes of impurities:

-

Unreacted Starting Materials: Residual precursors from the synthetic route are a common source of contamination.

-

Isomeric Impurities: Depending on the synthetic method used, you may have isomers of the final product.[1]

-

Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 3-fluoro-2-(2,2,2-trifluoroethoxy)benzoic acid. This is often indicated by an acidic pH of the crude material.[1][2]

-

Polymerization Products: Aldehydes, including fluorinated ones, can be prone to polymerization, leading to the formation of viscous oils or solid precipitates.[1]

-

By-products from Synthesis: Specific side reactions can lead to various by-products. For instance, in syntheses involving halogen-exchange (Halex) reactions, you might see residual chlorinated precursors.[1]

Q2: How should I properly store purified 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde to maintain its purity?

A2: To prevent degradation, store the purified compound in a tightly sealed, amber glass container to protect it from light.[1] It is advisable to flush the headspace of the container with an inert gas like nitrogen or argon to displace air and moisture.[1][3] For long-term stability, refrigeration in a cool, dark, and dry place is recommended.[1][3]

Q3: My aldehyde has turned into a viscous gum or solid. What happened and can I recover it?

A3: This is a strong indication of polymerization. In some cases, this process is reversible. You may be able to recover the monomer by "cracking" the polymer, which involves carefully heating the material under vacuum. The volatile monomeric aldehyde will distill, leaving the non-volatile polymer behind. The distilled product should be collected in a cooled receiving flask.

Q4: What analytical methods are best for assessing the purity of my final product?

A4: The most common and effective methods for determining the purity of fluorinated benzaldehydes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These techniques are excellent for identifying and quantifying both volatile and non-volatile impurities.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde.

A. Distillation Issues

Vacuum distillation is a primary method for purifying aldehydes by removing non-volatile impurities.

Problem 1: The product is not distilling at the expected temperature and pressure.

-

Potential Causes:

-

Inaccurate pressure reading from the vacuum gauge.

-

Leaks in the distillation apparatus.

-

Presence of high-boiling point impurities.

-

-

Solutions:

-

Verify the accuracy of your vacuum gauge.

-

Carefully check all joints and seals for leaks. Use high-vacuum grease where appropriate.

-

If you are confident the product is present, you may need to cautiously increase the temperature or improve the vacuum.[1]

-

Problem 2: The product darkens or decomposes in the distillation flask.

-

Potential Causes:

-

The distillation temperature is too high.

-

Presence of acidic or basic impurities that catalyze decomposition.

-

Prolonged heating time.

-

-

Solutions:

-

Use a higher vacuum to lower the boiling point of the aldehyde.[1]

-

Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize any acidic impurities, followed by a water wash and thorough drying.[1]

-

Ensure efficient and even heating with a heating mantle and good stirring to minimize the time the compound spends at high temperatures.[1]

-

B. Recrystallization Challenges

Recrystallization is effective for removing impurities with different solubility profiles from your target compound.

Problem 1: The compound "oils out" instead of forming crystals.

-

Potential Causes:

-

The boiling point of the solvent is higher than the melting point of your compound.

-

The solution is cooling too quickly.

-

High concentration of impurities depressing the melting point.

-

-

Solutions:

-

Select a solvent with a lower boiling point.

-

Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

-

Consider using a two-solvent system. Dissolve the compound in a good solvent and add a poor solvent ("anti-solvent") dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.[1]

-

Problem 2: No crystals form upon cooling.

-

Potential Causes:

-

The solution is not supersaturated (too much solvent was used).

-

The compound is highly soluble in the chosen solvent, even at low temperatures.

-

-

Solutions:

-

Evaporate some of the solvent to concentrate the solution and then try cooling again.[1]

-

Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

-

If available, add a seed crystal of the pure compound.[1]

-

Change to a different solvent or a two-solvent system where the compound has lower solubility at cold temperatures.[1]

-

C. Column Chromatography Complications

Column chromatography separates compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor separation of the desired product from impurities.

-

Potential Causes:

-

Inappropriate solvent system (mobile phase).

-

The column was not packed properly.

-

The column was overloaded with the crude material.

-

-

Solutions:

-

Develop a suitable solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of around 0.3 for your target compound, with good separation from impurities. A common starting point for aldehydes is a mixture of hexane and ethyl acetate.

-

Ensure the column is packed uniformly to avoid channeling.

-

Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

-

Problem 2: The product appears to be decomposing on the column.

-

Potential Causes:

-

Silica gel can be slightly acidic and may cause sensitive aldehydes to degrade or form acetals if an alcohol is used as a solvent.

-

-

Solutions:

-

Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to the eluent.

-

Consider using a different stationary phase, such as alumina.

-

III. Experimental Protocols

A. General Protocol for Vacuum Distillation

This protocol is designed to remove non-volatile impurities.

-

Preparation: If the crude product is acidic, wash it in a separatory funnel with a saturated sodium bicarbonate solution until CO2 evolution ceases. Follow with a water wash and then a brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.[1]

-

Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus with a magnetic stirrer and a heating mantle.

-

Distillation: Slowly apply vacuum to the system. Begin stirring and gently heat the distillation flask. Monitor the head temperature and collect the fraction that distills at a constant temperature. It is advisable to cool the receiving flask to minimize evaporation.[1]

-

Storage: Transfer the purified liquid to a clean, dry, amber glass bottle. Flush with an inert gas before sealing and store in a cool, dark place.[1]

B. General Protocol for Recrystallization

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.

-

Dissolution: In a flask, add a minimal amount of the hot solvent to the crude material until it just dissolves.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

C. General Protocol for Purification via Bisulfite Adduct Formation

This method is useful for separating aldehydes from non-aldehydic impurities.

-

Adduct Formation: Dissolve the crude material in a suitable solvent (e.g., ethanol or water). Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring. The aldehyde will form a solid adduct which will precipitate.

-

Isolation of Adduct: Filter the solid bisulfite adduct and wash it with a small amount of cold ethanol and then ether to remove soluble impurities.

-

Regeneration of Aldehyde: Suspend the washed adduct in water. Add a saturated solution of sodium bicarbonate or a dilute acid (e.g., HCl) dropwise with stirring until the evolution of sulfur dioxide ceases and the aldehyde separates out.

-

Extraction: Extract the pure aldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

IV. Visualizations

Caption: Decision workflow for the purification of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde.

Caption: Troubleshooting guide for vacuum distillation issues.

V. References

-

BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. BenchChem.

-

PubChem. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-(Trifluoromethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Techno PharmChem. BENZALDEHYDE. Retrieved from [Link]

-

AA Blocks. 1564713-64-9 | 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde. Retrieved from [Link]

-

Ekoue-Kovi, K., & Wolf, C. (2010). METAL-FREE ONE-POT OXIDATIVE AMINATION OF AROMATIC ALDEHYDES: CONVERSION OF BENZALDEHYDE TO N-BENZOYL PYRROLIDINE. Organic Syntheses, 87, 1-2.

-

Google Patents. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Retrieved from

-

bioRxiv. A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. Retrieved from [Link]

-

Bellur Atici, E., & Karlığa, B. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical Analysis, 5(6), 356–370.

-

Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. Retrieved from

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.

-

Google Patents. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde. Retrieved from

-

Google Patents. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Optimizing NMR Characterization of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde

Topic: 1H NMR spectrum analysis of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde Content Type: Publish Comparison Guides

Executive Summary

Characterizing 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde presents a unique analytical challenge due to the interplay of multiple spin-active nuclei (

This guide compares two distinct analytical workflows: Method A (Standard Protocol) using CDCl₃ with standard coupling, and Method B (High-Definition Protocol) using DMSO-d₆ with

Structural Analysis & The Analytical Challenge

The molecule consists of three distinct magnetic environments that complicate the 1H NMR spectrum:

-

The Aldehyde Core: A deshielded proton (~10 ppm) sensitive to long-range coupling.

-

The Fluorinated Side Chain (

): The methylene protons appear as a quartet due to strong coupling with the adjacent -

The Aromatic Ring: A 1,2,3-trisubstituted benzene ring. The proton signals are split not only by each other (

) but also by the fluorine atom at position 3 (

Comparative Analysis: Solvent & Acquisition Modes

The choice of solvent and acquisition mode drastically alters the data quality. Below is a direct comparison of the "Standard" approach versus the "Optimized" alternative.

Table 1: Solvent System Performance (

vs. DMSO-

)

| Feature | Alternative: Chloroform-d ( | Product (Recommended): DMSO- | Scientific Rationale |

| Solubility | Moderate | High | The polar benzaldehyde and fluorinated ether moieties dissolve more rapidly in the polar aprotic DMSO. |

| Water Peak | ~1.56 ppm (Variable) | 3.33 ppm (Stable) | Water in |

| Aromatic Resolution | Compressed | Expanded | DMSO often induces a larger chemical shift dispersion in aromatic protons due to dipole-dipole interactions, separating overlapping multiplets. |

| Aldehyde Stability | Low (Risk of oxidation) | High |

Table 2: Acquisition Mode Comparison (Coupled vs. Decoupled)

| Metric | Standard | Impact on Analysis | |

| Spectral Complexity | High (Overlapping multiplets) | Low (Simplified) | Decoupling collapses the |

| Signal-to-Noise (S/N) | Standard | Enhanced (~2x) | Collapsing multiplets concentrates signal intensity into fewer peaks, improving detection limits for impurities. |

| Interpretation Speed | Slow (Requires calculation) | Fast (Direct read) | Eliminates the need to manually calculate |

Detailed Spectral Data & Assignment Logic

Based on electronic shielding principles and substituent effects (fluorine and alkoxy groups are electron-withdrawing by induction but donating by resonance), the following assignments are established.

Predicted Chemical Shifts & Coupling Constants

| Proton Group | Position | Shift ( | Multiplicity (Coupled) | Multiplicity (Decoupled) | Coupling Constants ( |

| Aldehyde | CHO | 10.1 - 10.3 | Singlet (s) or doublet (d) | Singlet (s) | Possible |

| Aromatic | H-6 | 7.6 - 7.8 | Doublet of Doublets (dd) | Doublet (d) | |

| Aromatic | H-4 | 7.3 - 7.5 | Multiplet (ddd) | Doublet (d) | |

| Aromatic | H-5 | 7.1 - 7.3 | Multiplet (td) | Triplet (t) | |

| Methylene | 4.6 - 4.8 | Quartet (q) | Singlet (s) |

Technical Note: The H-4 proton is distinctively split by the ortho-Fluorine (

Hz), often making it appear as a "pseudo-triplet" if the H-H coupling is of similar magnitude.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, follow this step-by-step protocol. This workflow includes a "Self-Validation" step using the

Step 1: Sample Preparation

-

Mass: Weigh 5–10 mg of the compound.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D). -

Vessel: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

-

Mixing: Vortex for 30 seconds. Ensure no suspended solids remain.

Step 2: Instrument Setup (400 MHz or higher)

-

Temperature: Equilibrate at 298 K (25°C).

-

Lock & Shim: Lock on DMSO; perform automated gradient shimming (TopShim).

-

Pulse Sequence:

-

Experiment 1: Standard 1H (e.g., Bruker zg30).

-

Experiment 2 (Validation): 19F-decoupled 1H (e.g., Bruker zgig or zgg30 with O2 offset centered on -70 ppm for

and -120 ppm for Ar-F).

-

Step 3: Data Processing & Validation

-

Phasing: Apply manual phasing.

-

Baseline: Polynomial baseline correction (abs).

-

Validation Check:

-

Locate the quartet at ~4.7 ppm. Measure

. If -

Integrate the Aldehyde peak (set to 1.00).

-

Check Aromatic Integral sum (should be 3.00 ± 0.1).

-

Check Methylene Integral (should be 2.00 ± 0.1).

-

Visualization: Assignment Logic & Workflow

Diagram 1: Structural Assignment Logic

This decision tree illustrates how to assign the aromatic region based on coupling patterns.

Caption: Logic flow for assigning aromatic protons based on chemical shift hierarchy and fluorine coupling magnitudes.

Diagram 2: Experimental Workflow

Caption: Recommended experimental workflow prioritizing DMSO-d6 and optional decoupling for structural verification.

References

-

SDBS Spectral Database for Organic Compounds. Benzaldehyde derivatives 1H NMR Data. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

-

PubChem. 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

-

Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][4][5] Available at: [Link]

-

Reich, H. J. Proton-Fluorine Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. mr.copernicus.org [mr.copernicus.org]

- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum [qa.nmrwiki.org]

- 5. unn.edu.ng [unn.edu.ng]

Technical Guide: Reactivity Comparison of 3-Fluoro vs. 3-Chloro Benzaldehyde Derivatives

Executive Summary: The Halogen Dilemma

In the optimization of benzyl-containing pharmacophores, the choice between 3-fluorobenzaldehyde (3-FBA) and 3-chlorobenzaldehyde (3-CBA) is rarely about cost; it is a strategic decision between synthetic versatility and metabolic endurance .

While both derivatives exhibit similar electrophilic activation at the carbonyl center due to inductive effects, their aromatic ring reactivity diverges sharply. 3-CBA is a "gateway" intermediate, offering a reactive handle for cross-coupling. 3-FBA is a "terminal" motif, utilized to block metabolic soft spots without significantly altering steric bulk.

Part 1: Electronic & Steric Landscape

To predict reactivity, one must quantify the physical organic differences. The meta-substitution places the halogen in a position where inductive effects (

Comparative Data Matrix

| Property | 3-Fluorobenzaldehyde (3-FBA) | 3-Chlorobenzaldehyde (3-CBA) | Impact on Reactivity |

| Hammett Constant ( | 0.34 | 0.37 | Carbonyl Activation: Both are electron-withdrawing, making the aldehyde more electrophilic than unsubstituted benzaldehyde. Cl is slightly more activating. |

| C–X Bond Energy (BDE) | ~485 kJ/mol | ~327 kJ/mol | Ring Stability: C–F is inert to standard Pd-catalysis. C–Cl is a competent electrophile for oxidative addition. |

| Van der Waals Radius | 1.47 Å | 1.74 Å | Sterics: F is a bioisostere for H or O. Cl is a bioisostere for a Methyl group (-CH |

| Electronegativity ( | 3.98 | 3.16 | Dipole: F creates a stronger local dipole, influencing binding affinity but not necessarily ring reactivity at the meta position. |

Key Insight: Despite Fluorine's higher electronegativity, Chlorine has a higher

value (0.37 vs 0.34). This is because the strong electron-withdrawing inductive effect of Fluorine is partially offset by a back-donating resonance effect, even at the meta position. Consequently, 3-CBA is marginally more reactive toward nucleophilic attack at the aldehyde than 3-FBA.

Part 2: Reactivity Divergence Pathways

The following diagram illustrates the "Reactivity Bifurcation" where the aldehyde behavior converges, but the ring behavior diverges.

Figure 1: Reactivity bifurcation showing convergent carbonyl chemistry versus divergent aromatic substitution chemistry.

Carbonyl Reactivity (The "Head")

Both derivatives are excellent substrates for nucleophilic addition.

-

Mechanism: The electron-withdrawing halogen destabilizes the carbonyl dipole, increasing the partial positive charge (

) on the carbon. -

Observation: In reductive amination with weak nucleophiles (e.g., anilines), both 3-FBA and 3-CBA react significantly faster than benzaldehyde.

-

Differentiation: 3-CBA may exhibit slightly faster kinetics due to the higher

, but in practice, yields are comparable (>90%).

Aromatic Ring Reactivity (The "Tail")

This is the deciding factor for synthetic route design.

-

3-CBA (The Handle): The C–Cl bond is weak enough (327 kJ/mol) to undergo oxidative addition with Palladium(0). This allows 3-CBA to serve as an electrophile in Suzuki, Heck, or Buchwald-Hartwig couplings before or after aldehyde modification.

-

3-FBA (The Shield): The C–F bond (485 kJ/mol) is too strong for standard Pd-catalysis. It remains intact during cross-coupling conditions. This allows 3-FBA to be used when a robust, metabolic blocking group is required that will survive downstream metal-catalyzed steps.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Suzuki-Miyaura Coupling (Specific to 3-CBA)

Objective: To demonstrate the utility of 3-CBA as a synthetic handle, synthesizing 3-phenylbenzaldehyde.

Reagents:

-

3-Chlorobenzaldehyde (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh

) -

K

CO -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

-

Degassing (Critical): Charge reaction vessel with solvents and sparge with Argon for 15 minutes. Validation: Oxygen inhibits the catalytic cycle by oxidizing the phosphine ligands.

-

Addition: Add 3-CBA, phenylboronic acid, base, and catalyst under Argon flow.

-

Heating: Heat to 90°C for 4-12 hours.

-

Monitoring (Self-Validation):

-

TLC: Elute in 10% EtOAc/Hexane. 3-CBA (

) should disappear. New spot (Biaryl) is usually more fluorescent and slightly more lipophilic ( -

Stain: Use 2,4-DNP stain. Both SM and Product contain aldehydes and will stain orange/red. This confirms the aldehyde survived the coupling.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na

SO

Protocol B: Reductive Amination (Applicable to 3-FBA & 3-CBA)

Objective: To synthesize a benzylamine derivative, preserving the halogen.

Reagents:

-

3-Fluoro or 3-Chlorobenzaldehyde (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Reducing Agent: NaBH(OAc)

(1.5 equiv) - Chosen for chemoselectivity over aldehyde reduction. -

Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Workflow:

-

Imine Formation: Mix aldehyde and amine in DCE at RT for 1 hour.

-

Validation: Monitor by 1H NMR. The aldehyde peak (~10.0 ppm) should disappear, replaced by an imine singlet (~8.3-8.5 ppm).

-

-

Reduction: Add NaBH(OAc)

in one portion. Stir for 2-4 hours. -

Quench: Add saturated NaHCO

. Gas evolution (CO -

Outcome: Both F and Cl will survive these conditions. 3-FBA products often show distinct splitting in

C NMR due to C-F coupling (

Part 4: Strategic Decision Framework

When should you choose one over the other? Use this logic flow.

Figure 2: Strategic decision tree for selecting between F and Cl derivatives based on medicinal chemistry goals.

Medicinal Chemistry Implications[2][3][4][5]

-

Lipophilicity: 3-CBA is significantly more lipophilic (

) than 3-FBA ( -

Metabolic Blocking: The C-F bond is shorter and stronger, preventing oxidative metabolism (hydroxylation) at the meta-position. 3-FBA is the superior choice for extending half-life (

).

References

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Luo, Y.R. (2007). "Comprehensive Handbook of Chemical Bond Energies." CRC Press. (Source for BDE values: C-Cl 327 kJ/mol vs C-F 485 kJ/mol).[3][4]

Sources

Navigating the Labyrinth: A Comparative Guide to the LC-MS Fragmentation Patterns of Trifluoroethoxy-Substituted Aromatics

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the introduction of the trifluoroethoxy group onto aromatic scaffolds has become a prevalent strategy for modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. As these novel chemical entities progress through the discovery and development pipeline, their analytical characterization becomes paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the identification and quantification of these compounds and their metabolites. A thorough understanding of their fragmentation patterns under common ionization and collision-induced dissociation (CID) conditions is not just advantageous; it is essential for confident structural elucidation.

This guide, authored from the perspective of a Senior Application Scientist, delves into the nuanced world of trifluoroethoxy-substituted aromatic fragmentation. We will move beyond a mere cataloging of fragments to explore the underlying chemical logic that dictates the fragmentation pathways. By comparing these patterns to other common substituents, we aim to provide a framework for the rational interpretation of mass spectra, empowering researchers to tackle the analytical challenges posed by this unique class of molecules.

The Trifluoroethoxy Group: An Influential Player in Fragmentation

The trifluoroethoxy (-OCH₂CF₃) group exerts a significant electronic influence on the aromatic ring and possesses inherent structural features that dictate its fragmentation behavior. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group and the presence of a flexible ether linkage are key determinants of the fragmentation pathways observed in LC-MS/MS analysis.

Proposed General Fragmentation Mechanisms

Under electrospray ionization (ESI) in positive ion mode, trifluoroethoxy-substituted aromatics will typically be observed as protonated molecules, [M+H]⁺. The site of protonation will influence the subsequent fragmentation cascade, with protonation often occurring on a more basic site on the aromatic ring or another functional group if present. Upon collisional activation, the protonated molecule undergoes a series of dissociation reactions. Based on general principles of mass spectrometry, the following fragmentation pathways are proposed for trifluoroethoxy-substituted aromatics.[1][2]

Primary Fragmentation Pathways: A Comparative Analysis

The initial fragmentation of the protonated molecular ion often provides the most diagnostic information. Here, we compare the expected primary fragmentation of the trifluoroethoxy group with two other common substituents: the methoxy and the trifluoromethyl group.

| Substituent | Structure | Primary Neutral Loss | m/z of Neutral Loss | Proposed Mechanism |

| Trifluoroethoxy | -OCH₂CF₃ | Trifluoroethanol (CF₃CH₂OH) | 100.02 | α-cleavage at the ether oxygen with hydrogen rearrangement |

| Methoxy | -OCH₃ | Formaldehyde (CH₂O) | 30.01 | Benzylic cleavage with hydrogen rearrangement |

| Trifluoromethyl | -CF₃ | Difluorocarbene (:CF₂) | 50.00 | Cleavage of the C-CF₃ bond followed by rearrangement |

Table 1. Comparison of Primary Neutral Losses for Common Aromatic Substituents.

The trifluoroethoxy group is anticipated to readily undergo a characteristic neutral loss of trifluoroethanol (100.02 Da). This is a highly specific fragmentation that can serve as a diagnostic marker for the presence of this moiety.

Delving Deeper: Secondary Fragmentation and Rearrangements

Following the initial loss of the trifluoroethoxy group, the resulting fragment ion, often a phenyl cation or a substituted derivative thereof, can undergo further fragmentation. These secondary fragmentations are typically characteristic of the aromatic core and any other substituents present.

One of the key distinguishing features of the trifluoroethoxy group is its potential to initiate unique rearrangement reactions. The presence of the flexible ethyl linker and the highly electronegative fluorine atoms can lead to complex fragmentation patterns that are not observed with simpler substituents.

Proposed Fragmentation Scheme for a Generic Trifluoroethoxy-Substituted Aromatic Compound

The following diagram illustrates the proposed major fragmentation pathways for a protonated trifluoroethoxy-substituted aromatic compound under CID.

Figure 1. Proposed major fragmentation pathways for a protonated trifluoroethoxy-substituted aromatic compound.

In addition to the primary loss of trifluoroethanol, the loss of hydrogen fluoride (HF) is another plausible fragmentation pathway, driven by the presence of the fluorine atoms.[3] Subsequent fragmentation of the initial product ions will depend on the nature of the aromatic ring and other substituents. For instance, a common fragmentation pathway for aromatic rings is the sequential loss of small neutral molecules like carbon monoxide (CO) and acetylene (C₂H₂).[4]

Experimental Protocol: A Self-Validating System for LC-MS/MS Analysis

To confidently identify and characterize trifluoroethoxy-substituted aromatics, a robust and well-defined LC-MS/MS method is crucial. The following protocol is designed to be a self-validating system, incorporating key steps to ensure data quality and reproducibility.

Step 1: Sample Preparation

-

Standard Preparation: Prepare a stock solution of the trifluoroethoxy-substituted aromatic compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 ng/mL to 1000 ng/mL. This will be used to assess sensitivity and linearity.

-

Matrix Samples: For drug development applications, spike the compound into the relevant biological matrix (e.g., plasma, urine) at various concentrations to evaluate matrix effects.

Step 2: Liquid Chromatography

-

Rationale: The goal of the chromatography is to achieve good separation of the analyte from potential isomers and matrix components, ensuring a clean introduction into the mass spectrometer. A reversed-phase method is typically suitable for these moderately polar compounds.

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute compounds of varying polarity. |

| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |

Table 2. Recommended Liquid Chromatography Conditions.

Step 3: Mass Spectrometry

-

Rationale: The mass spectrometry parameters should be optimized to achieve good sensitivity for the precursor ion and to generate informative fragment ions.

| Parameter | Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Trifluoroethoxy-aromatics are expected to readily protonate. |

| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |

| Source Temperature | 150 °C | Optimizes desolvation. |

| Desolvation Gas Flow | 800 L/hr | Assists in droplet evaporation. |

| Cone Voltage | 30 V | A higher cone voltage can induce in-source fragmentation, which can be useful for initial structural clues. |

| Collision Energy | Ramped (e.g., 10-40 eV) | A ramped collision energy allows for the observation of a wide range of fragment ions, from low-energy to high-energy dissociations. |

| Acquisition Mode | Full Scan MS and Product Ion Scan (MS/MS) | Full scan MS is used to identify the precursor ion, while product ion scan provides the fragmentation pattern. |

Table 3. Recommended Mass Spectrometry Conditions.

Experimental Workflow Diagram

Figure 2. A comprehensive workflow for the LC-MS/MS analysis of trifluoroethoxy-substituted aromatics.

Conclusion: A Path Forward in Characterization

The trifluoroethoxy group presents a unique and informative fragmentation pattern in LC-MS analysis. The characteristic neutral loss of trifluoroethanol serves as a reliable diagnostic tool for identifying compounds bearing this moiety. By understanding the fundamental principles of fragmentation and employing a systematic analytical approach, researchers can confidently elucidate the structures of novel trifluoroethoxy-substituted aromatic compounds. This guide provides a foundational framework for this endeavor, encouraging a logical and evidence-based approach to mass spectral interpretation. As the prevalence of these compounds continues to grow, a deep understanding of their behavior in mass spectrometry will be an indispensable asset in the modern research and development landscape.

References

-

Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

-

Falck, D., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry, 46(9), 885-896. [Link]

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

-

Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

-

Liang, Y., et al. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Journal of the American Society for Mass Spectrometry, 29(3), 463-469. [Link]

-

McLamore, E. S., et al. (2010). Gas-phase formation of protonated benzene during collision-induced dissociation of certain protonated mono-substituted aromatic molecules produced in electrospray ionization. Journal of Mass Spectrometry, 45(9), 1032-1040. [Link]

- Niessen, W. M. A. (2017). Fragmentation of Toxicologically Relevant Drugs in Positive-Ion Liquid Chromatography-Tandem Mass Spectrometry. In Mass Spectrometry in Forensic Science. IntechOpen.

-

Parr, M. K., et al. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry-new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 33(3), 215-228. [Link]

-

Zhang, X., et al. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 56(10), 6443-6453. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.